molecular formula C18H16Cl2N4OS B3463965 N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B3463965
M. Wt: 407.3 g/mol
InChI Key: CASCJSOAOZJMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as DCTA, is a chemical compound that has gained significant attention in the field of scientific research. DCTA belongs to the class of thioacetamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells. This compound has been shown to activate caspase-3 and caspase-9, which are known to play a critical role in the apoptotic pathway. This compound has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its relatively simple synthesis method. This compound is also highly stable and can be easily stored for long periods of time. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One potential area of investigation is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the identification of the exact mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, the use of this compound as a diagnostic tool for Alzheimer's disease warrants further investigation.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been shown to exhibit significant anticancer activity, anti-inflammatory and antioxidant properties, and potential diagnostic applications. Although the exact mechanism of action of this compound is not fully understood, it is believed to involve the induction of apoptosis in cancer cells. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to possess anti-inflammatory and antioxidant properties. In addition, this compound has been investigated for its potential use as a diagnostic tool in the detection of Alzheimer's disease.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4OS/c1-2-24-17(12-6-4-3-5-7-12)22-23-18(24)26-11-16(25)21-15-10-13(19)8-9-14(15)20/h3-10H,2,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASCJSOAOZJMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 5
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N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 6
N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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